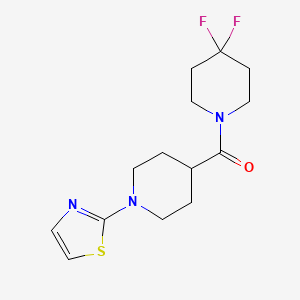![molecular formula C17H22F2N2O2 B12264080 4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12264080.png)
4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a piperidine ring substituted with a difluorophenyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine typically involves multi-step organic reactions. One common method includes the reaction of 2,5-difluorobenzyl chloride with piperidine to form 1-[(2,5-difluorophenyl)methyl]piperidine. This intermediate is then reacted with morpholine-4-carbonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance binding affinity and specificity through interactions with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-Difluorophenyl)methyl]piperidine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- (2S)-4-(2,5-Difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide
Uniqueness
4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine is unique due to the presence of both a piperidine and a morpholine ring, which can confer distinct chemical and biological properties. The difluorophenyl group also enhances its reactivity and potential interactions with biological targets.
Properties
Molecular Formula |
C17H22F2N2O2 |
|---|---|
Molecular Weight |
324.36 g/mol |
IUPAC Name |
[1-[(2,5-difluorophenyl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H22F2N2O2/c18-15-3-4-16(19)14(10-15)12-20-5-1-2-13(11-20)17(22)21-6-8-23-9-7-21/h3-4,10,13H,1-2,5-9,11-12H2 |
InChI Key |
BHQGTHJXGAELHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)F)F)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B12264004.png)
![4-(4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12264008.png)
![methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate](/img/structure/B12264012.png)
![6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B12264014.png)
![1-(2,3-dimethylphenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine](/img/structure/B12264029.png)
![1-(4-{[1-(2-Bromobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12264030.png)
![N-cyclopropyl-4-[(2,5-dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B12264032.png)
![2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12264040.png)
![2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12264049.png)
![2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12264059.png)


![4-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]oxolan-3-ol](/img/structure/B12264071.png)
![1-(Pyridin-2-yl)-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B12264088.png)
